molecular formula C17H20N4O3S B3732106 1-({[(4-Hydroxyquinazolin-2-yl)methyl]sulfanyl}acetyl)piperidine-4-carboxamide

1-({[(4-Hydroxyquinazolin-2-yl)methyl]sulfanyl}acetyl)piperidine-4-carboxamide

Cat. No.: B3732106
M. Wt: 360.4 g/mol
InChI Key: YJVUPZNRXPBPAR-UHFFFAOYSA-N
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Description

1-({[(4-Hydroxyquinazolin-2-yl)methyl]sulfanyl}acetyl)piperidine-4-carboxamide is a complex organic compound that features a quinazoline core, a piperidine ring, and a sulfanylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[(4-Hydroxyquinazolin-2-yl)methyl]sulfanyl}acetyl)piperidine-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-({[(4-Hydroxyquinazolin-2-yl)methyl]sulfanyl}acetyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline core can be reduced to a dihydroquinazoline using reducing agents such as sodium borohydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, ethanol as solvent.

    Substitution: Halogenated compounds, polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazolines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-({[(4-Hydroxyquinazolin-2-yl)methyl]sulfanyl}acetyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 1-({[(4-Hydroxyquinazolin-2-yl)methyl]sulfanyl}acetyl)piperidine-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes involved in key biological pathways, such as kinases or proteases.

    Pathways Involved: By inhibiting these enzymes, the compound can disrupt signaling pathways that are critical for cell proliferation and survival, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinazoline Derivatives: These compounds share the quinazoline core and have similar biological activities.

    Piperidine Derivatives: Compounds with a piperidine ring are known for their pharmacological properties.

Uniqueness

1-({[(4-Hydroxyquinazolin-2-yl)methyl]sulfanyl}acetyl)piperidine-4-carboxamide is unique due to its combination of a quinazoline core, a sulfanyl group, and a piperidine ring, which together confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c18-16(23)11-5-7-21(8-6-11)15(22)10-25-9-14-19-13-4-2-1-3-12(13)17(24)20-14/h1-4,11H,5-10H2,(H2,18,23)(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVUPZNRXPBPAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CSCC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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